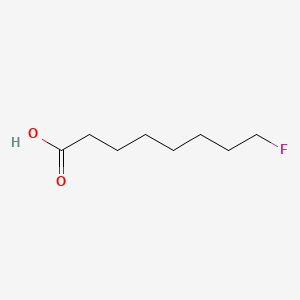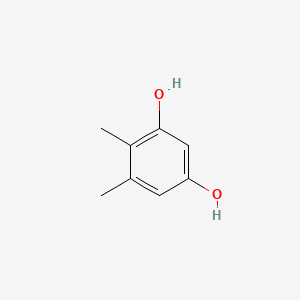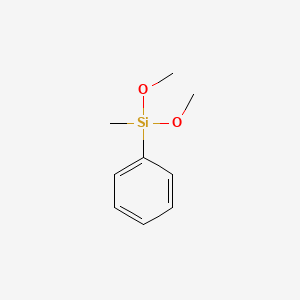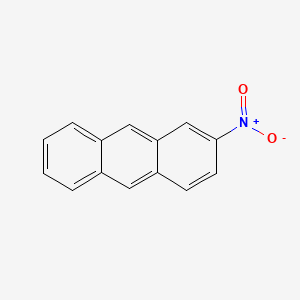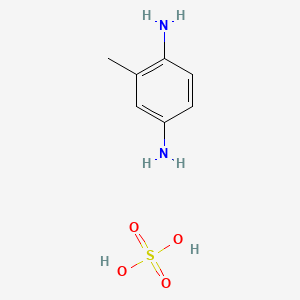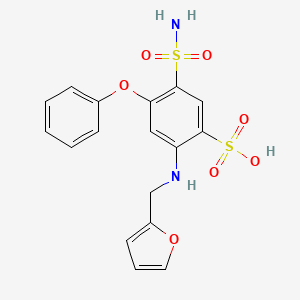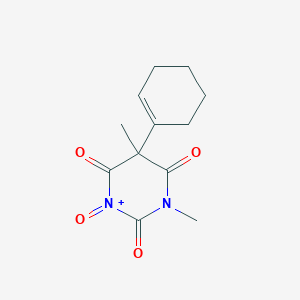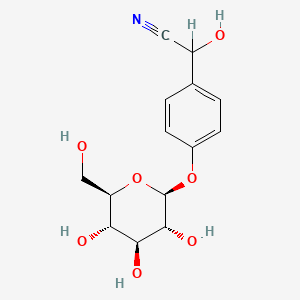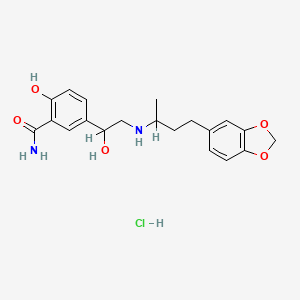
Medroxalol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Medroxalol hydrochloride can be synthesized through a multi-step process. The synthesis begins with the Friedel-Crafts acetylation of salicylamide, followed by halogenation of the aromatic methylketone . The bromide intermediate is then displaced by the nitrogen in N-benzyl-1-(3’,4’-methylenedioxyphenyl)-3-butylamine, which is prepared by reductive amination of the corresponding ketone . The final product is obtained through catalytic hydrogenation, which reduces the ketone and removes the benzyl protecting group .
Chemical Reactions Analysis
Medroxalol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Medroxalol hydrochloride has several scientific research applications:
Mechanism of Action
Medroxalol hydrochloride exerts its effects by blocking both alpha and beta adrenergic receptors . This dual action results in the relaxation of blood vessels (vasodilation) and a reduction in heart rate, which together lower blood pressure . The molecular targets of this compound include the beta-1 adrenergic receptor and the alpha-1 adrenergic receptor .
Comparison with Similar Compounds
Medroxalol hydrochloride is similar to other beta blockers such as labetalol and propranolol. it is unique in its ability to block both alpha and beta receptors, which gives it a broader range of action . Similar compounds include:
Labetalol: Another mixed receptor blocker that also targets both alpha and beta receptors.
Propranolol: A non-selective beta blocker that does not have significant alpha-blocking activity.
This compound’s unique combination of alpha and beta receptor blocking properties makes it a versatile and effective antihypertensive agent .
Properties
CAS No. |
70161-10-3 |
|---|---|
Molecular Formula |
C20H25ClN2O5 |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
5-[2-[4-(1,3-benzodioxol-5-yl)butan-2-ylamino]-1-hydroxyethyl]-2-hydroxybenzamide;hydrochloride |
InChI |
InChI=1S/C20H24N2O5.ClH/c1-12(2-3-13-4-7-18-19(8-13)27-11-26-18)22-10-17(24)14-5-6-16(23)15(9-14)20(21)25;/h4-9,12,17,22-24H,2-3,10-11H2,1H3,(H2,21,25);1H |
InChI Key |
YYWISFWLJSVFOF-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC2=C(C=C1)OCO2)NCC(C3=CC(=C(C=C3)O)C(=O)N)O.Cl |
Canonical SMILES |
CC(CCC1=CC2=C(C=C1)OCO2)NCC(C3=CC(=C(C=C3)O)C(=O)N)O.Cl |
Key on ui other cas no. |
70161-10-3 |
Related CAS |
56290-94-9 (Parent) |
Synonyms |
5-(2-((3-(1,3-benzodioxol-5-yl)-1-methylpropyl)amino)-1-hydroxyethyl)-2-hydroxybenzamide MDL 17330A MDL 17331A medroxalol medroxalol monohydrochloride medroxalol monohydrochloride, (R-(R*,R*))-isomer medroxalol monohydrochloride, (R-(R*,S*))-isomer medroxalol monohydrochloride, (S-(R*,R*))-isomer medroxalol monohydrochloride, (S-(R*,S*))-isomer RMI 81968 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dihydrogen phosphate](/img/structure/B1198892.png)
![[18-(Methoxymethyl)-1,5-dimethyl-6,11,16-trioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate](/img/structure/B1198893.png)
